Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . This specific compound is notable for its unique structure, which includes a chloro, methyl, and amino group attached to the quinoline core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for this compound may include:
Formation of the Quinoline Core: Aniline reacts with glycerol under acidic conditions to form quinoline.
Substitution Reactions: Introduction of the chloro and methyl groups through electrophilic aromatic substitution.
Amidation: Reaction of the quinoline derivative with 2-methylphenylamine to introduce the amino group.
Esterification: Formation of the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of antimalarial and anticancer drugs.
Biological Studies: Investigated for its potential as an antibacterial and antifungal agent.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis in pathogens, leading to their death or inhibition . The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial agent derived from natural sources.
Mefloquine: A synthetic antimalarial with a quinoline structure.
Uniqueness
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of chloro, methyl, and amino groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 7-chloro-8-methyl-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)15-11-22-18-13(3)16(21)10-9-14(18)19(15)23-17-8-6-5-7-12(17)2/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
MCNKTLLQXMZJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3C)Cl)C |
Origin of Product |
United States |
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